1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-methyl-N-(3,3,5-trimethylcyclohexyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-10-5-11(7-15(2,3)6-10)19-13-12-8-18-20(4)14(12)17-9-16-13/h8-11H,5-7H2,1-4H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJYFQTWSBCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C=NN(C3=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine structure. Its chemical formula is C14H20N4, and it features a methyl group and a trimethylcyclohexyl substituent that may influence its biological interactions.
Receptor Interactions
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit significant binding affinity for adenosine receptors. For instance, a related compound demonstrated high binding affinities for human A2A and A1 receptors with Ki values of 13.3 nM and 55 nM respectively. These receptors are implicated in various physiological processes including neuroprotection and anti-inflammatory responses .
Anticancer Potential
The biological activity of 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been evaluated for anticancer properties. In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For example, related compounds have been noted for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting potential anti-inflammatory and anticancer mechanisms through the modulation of iNOS and COX-2 expressions .
Anti-inflammatory Activity
The compound's structural features suggest it may also possess anti-inflammatory properties. Pyrazolo derivatives have been shown to significantly reduce nitric oxide production in response to inflammatory stimuli. This activity is crucial as excessive nitric oxide is linked to various inflammatory diseases. The inhibition of iNOS expression by these compounds could provide therapeutic benefits in managing conditions such as arthritis or neuroinflammation .
Study on Dual Adenosine Receptor Antagonists
A study focused on the development of dual adenosine A2A/A1 receptor antagonists highlighted the significance of structural modifications in enhancing biological activity. Compounds with similar scaffolds demonstrated favorable pharmacokinetic profiles and low toxicity in preclinical models. The findings suggest that optimizing the chemical structure can lead to improved efficacy in targeting neurodegenerative diseases like Parkinson's disease .
In Vivo Studies
In vivo models have further validated the pharmacological potential of these compounds. For instance, compounds exhibiting high brain permeability and metabolic stability showed promising results in mouse models of Parkinson's disease, indicating their potential as therapeutic agents with minimal side effects .
Comparison with Similar Compounds
Cyclohexyl-Substituted Analogs
*TMCH: 3,3,5-Trimethylcyclohexyl
Key Observations :
Aryl-Substituted Analogs
Key Observations :
Alkyl-Substituted Kinase Inhibitors
Key Observations :
- tert-Butyl groups at N1 enhance selectivity for kinases by acting as "bumps" to avoid ATP-binding pockets in non-target enzymes .
- The target compound’s 3,3,5-TMCH group shares this steric role but may offer unique pharmacokinetic advantages.
Physicochemical Trends :
- Solubility: Polar groups (e.g., morpholinoethylthio in ) enhance aqueous solubility but may reduce CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
